Cas no 2228740-08-5 (2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol)

2-Azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol is a versatile intermediate in organic synthesis, characterized by its reactive azido and hydroxyl functional groups. The presence of the 3,4-dihydro-2H-pyran moiety enhances its utility in cycloaddition reactions and click chemistry applications. This compound is particularly valuable for the construction of complex heterocyclic frameworks and as a precursor for bioactive molecules. Its stability under standard conditions allows for straightforward handling and storage. The combination of azide and alcohol functionalities enables selective modifications, making it a useful building block for pharmaceuticals, agrochemicals, and materials science research. Careful handling is advised due to the potential reactivity of the azide group.
2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol structure
2228740-08-5 structure
Product Name:2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol
CAS No:2228740-08-5
MF:C7H11N3O2
MW:169.181141138077
CID:5877733
PubChem ID:165759947
Update Time:2025-10-12

2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol
    • 2228740-08-5
    • EN300-1776897
    • Inchi: 1S/C7H11N3O2/c8-10-9-7(4-11)6-2-1-3-12-5-6/h5,7,11H,1-4H2
    • InChI Key: FPMRWNHEJQGJEC-UHFFFAOYSA-N
    • SMILES: O1C=C(C(CO)N=[N+]=[N-])CCC1

Computed Properties

  • Exact Mass: 169.085126602g/mol
  • Monoisotopic Mass: 169.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 43.8Ų

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Additional information on 2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol

Chemical Profile of 2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol (CAS No. 2228740-08-5)

2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 2228740-08-5, is a specialized organic compound with significant applications in the field of pharmaceutical chemistry and synthetic biology. This compound belongs to the class of azido-substituted alcohols, which are widely recognized for their utility as intermediates in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.

The molecular structure of 2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol features a central ethyl glycol backbone modified by an azido group at the second carbon position and a tetrahydropyran ring attached to the same carbon. This unique configuration makes it a versatile building block for constructing more intricate scaffolds, enabling chemists to explore new pharmacophores and biological activities. The presence of the azido functional group introduces reactivity that can be exploited in various synthetic transformations, including nucleophilic substitution reactions and cycloadditions, which are pivotal in drug discovery processes.

In recent years, there has been growing interest in the development of glycosidase inhibitors due to their potential therapeutic applications in treating metabolic disorders and infectious diseases. The tetrahydropyran moiety in 2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol is particularly relevant in this context, as it mimics the natural sugar moieties found in glycoproteins and glycolipids. This structural feature has prompted researchers to investigate its role as a scaffold for designing molecules that can modulate enzyme activity. For instance, studies have shown that derivatives of this compound can interact with specific binding pockets of glycosidases, potentially leading to the development of novel antiviral or anti-inflammatory agents.

The azido group in 2-azido-2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol also offers opportunities for further functionalization through transition-metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, can be employed to introduce aryl or vinyl groups at the azido-bearing carbon, expanding the chemical space available for drug design. Additionally, photolytic decomposition of the azido group yields nitrogen gas and a corresponding aldehyde or ketone, providing a convenient route for introducing carbonyl functionalities into target molecules.

Recent advancements in biocatalysis have highlighted the importance of chiral auxiliaries and catalysts in asymmetric synthesis. The 3,4-dihydro-2H-pyran ring in 2-azido-2-(3,4-dihydro-2H-pyran-5-y)ethan-l-l ol possesses inherent stereochemical features that can be leveraged to achieve enantioselective transformations. Researchers have demonstrated that this compound can serve as a precursor for synthesizing enantiomerically pure compounds via asymmetric hydrogenation or kinetic resolution methods. Such approaches are crucial for developing single-enantiomer drugs with improved efficacy and reduced side effects.

The pharmaceutical industry has also explored 2-Azido-substituted alcohols as key intermediates in the synthesis of prodrugs. The azido group can be selectively removed under physiological conditions or upon exposure to specific enzymes, releasing an active pharmaceutical ingredient (API) with enhanced solubility or bioavailability. For example, studies have shown that derivatives of this compound can be designed to release a therapeutic agent inside tumor cells through pH-sensitive azide decomposition pathways.

In conclusion, 2228740 -08 - 5 represents a valuable chemical entity with broad applications in medicinal chemistry and synthetic biology. Its unique structural features—comprising an azido group and a tetrahydropyran ring—make it an excellent candidate for designing novel therapeutics targeting various diseases. As research continues to uncover new synthetic methodologies and biological functions, 2228740 -08 - 5 is likely to play an increasingly important role in drug discovery and development pipelines.

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